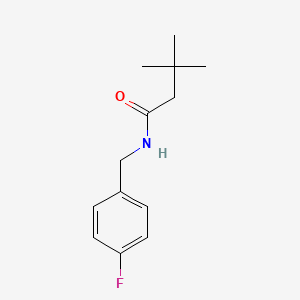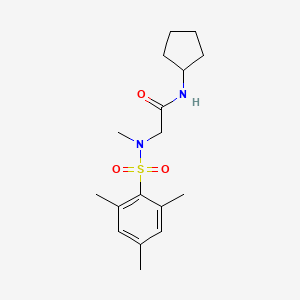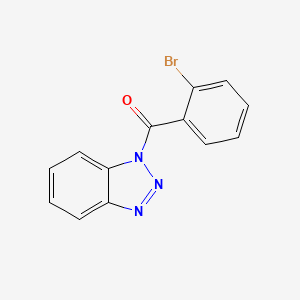![molecular formula C18H18FNOS B5862395 1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)
1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is a chemical compound that has gained attention in scientific research due to its potential in various fields. This compound is also known as FBOPP and is a pyrrolidine-based carbonothioate, which is structurally similar to other pyrrolidine-based compounds. FBOPP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of FBOPP is not fully understood, but studies have shown that it acts by inhibiting various enzymes and pathways. FBOPP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. FBOPP has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
FBOPP has been shown to have various biochemical and physiological effects. Studies have shown that FBOPP can induce apoptosis in cancer cells by activating the caspase pathway. FBOPP has also been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can result in improved cognitive function and memory.
実験室実験の利点と制限
FBOPP has several advantages and limitations for lab experiments. One of the advantages of FBOPP is its high potency against cancer cells. FBOPP has been shown to be effective against various cancer cell lines at low concentrations. Another advantage of FBOPP is its neuroprotective effects, which can be useful in studying neurological disorders.
One of the limitations of FBOPP is its potential toxicity. Studies have shown that FBOPP can be toxic to normal cells at high concentrations. Another limitation of FBOPP is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
FBOPP has several potential future directions in scientific research. One potential future direction is the development of novel derivatives of FBOPP with improved solubility and selectivity. Another future direction is the study of FBOPP in combination with other anticancer agents to improve its efficacy. The potential use of FBOPP in the treatment of neurological disorders, such as Alzheimer's disease, is also an area of future research. Overall, FBOPP has the potential to be a valuable tool in scientific research, and further studies are needed to fully understand its potential applications.
合成法
FBOPP can be synthesized using various methods, including the reaction of 4-fluorobenzyl alcohol with 4-((pyrrolidin-1-yl)carbonyl)phenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in anhydrous dichloromethane. The product is then purified using column chromatography to obtain the pure FBOPP compound.
科学的研究の応用
FBOPP has been studied extensively in scientific research due to its potential applications in various fields. One of the potential applications of FBOPP is in the treatment of cancer. Studies have shown that FBOPP has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. FBOPP has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Another potential application of FBOPP is in the treatment of neurological disorders. Studies have shown that FBOPP has neuroprotective effects and can protect neurons from oxidative stress-induced damage. FBOPP has also been shown to inhibit acetylcholinesterase activity, which is a potential target for the treatment of Alzheimer's disease.
特性
IUPAC Name |
[4-[(4-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-16-7-3-14(4-8-16)13-21-17-9-5-15(6-10-17)18(22)20-11-1-2-12-20/h3-10H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADBWZPPJICSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)

![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B5862346.png)

![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)
![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)




